2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Description
Fundamental Structure and International Union of Pure and Applied Chemistry Nomenclature
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide represents a complex organic molecule characterized by multiple functional groups arranged in a specific spatial configuration. The compound's International Union of Pure and Applied Chemistry name is 2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide, which accurately describes its structural composition and atomic connectivity. The molecular structure consists of a central phenyl ring substituted with a 2-methyl-2-propenyl ether group at the para position, connected to a brominated acetamide moiety through an amide linkage.
The structural framework incorporates several key functional groups that contribute to its chemical reactivity and biological potential. The bromine atom occupies the alpha position relative to the carbonyl group, creating an electrophilic center that enhances the compound's reactivity in nucleophilic substitution reactions. The 2-methyl-2-propenyl ether substituent introduces additional complexity through its unsaturated character, providing opportunities for further chemical modifications and interactions.
The three-dimensional arrangement of atoms within the molecule creates distinct regions of electron density distribution, influencing both its physical properties and biological activity profiles. The aromatic phenyl ring contributes to the compound's planarity and provides a foundation for π-π interactions with biological targets. The acetamide functionality serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that are crucial for biological recognition processes.
Molecular Properties and Chemical Identity
The molecular formula of this compound is C₁₂H₁₄BrNO₂, with a precise molecular weight of 284.15 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms arranged in a specific connectivity pattern that defines the compound's unique chemical identity.
The compound exhibits specific spectroscopic properties that enable its identification and characterization through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons, the methyl groups of the 2-methyl-2-propenyl substituent, and the brominated methylene group adjacent to the carbonyl function. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₂H₁₄BrNO₂ | - |
| Molecular Weight | 284.15 | g/mol |
| Chemical Abstracts Service Number | 1138442-35-9 | - |
| International Chemical Identifier Key | VDGFQIBHXQXXGI-UHFFFAOYSA-N | - |
The compound's chemical stability is influenced by the presence of the bromine substituent, which can undergo elimination or substitution reactions under appropriate conditions. The ether linkage connecting the 2-methyl-2-propenyl group to the phenyl ring contributes to the molecule's overall flexibility while maintaining structural integrity under normal storage conditions.
Historical Context of Brominated Acetamide Derivatives
Brominated acetamide compounds have occupied a significant position in organic chemistry since the early development of halogenated derivatives in the late nineteenth and early twentieth centuries. The systematic study of N-bromoacetamide and related compounds began with foundational work that established the fundamental reactivity patterns of these halogenated systems. Historical investigations revealed that brominated acetamides exhibit unique chemical behavior distinct from their non-halogenated counterparts, particularly in their ability to participate in radical-mediated transformations and electrophilic addition reactions.
The evolution of brominated acetamide chemistry has been closely linked to advances in understanding free radical mechanisms and their applications in synthetic organic chemistry. Early researchers discovered that these compounds could serve as versatile intermediates in the preparation of more complex molecular architectures, leading to their incorporation into various synthetic methodologies. The development of controlled bromination techniques enabled the selective introduction of bromine atoms at specific positions, facilitating the synthesis of structurally diverse acetamide derivatives.
Research conducted throughout the twentieth century demonstrated that brominated acetamides possess distinctive biological activities that distinguish them from other halogenated compounds. Studies have shown that these derivatives can exhibit antimicrobial properties, with some compounds demonstrating significant activity against both gram-positive and gram-negative bacterial strains. The structural modifications possible within the brominated acetamide framework have provided researchers with opportunities to optimize biological activity while maintaining favorable physicochemical properties.
Contemporary investigations have expanded the scope of brominated acetamide applications to include pharmaceutical research, where these compounds serve as building blocks for drug discovery programs. The ability to introduce diverse substituents onto the acetamide scaffold has enabled the development of structure-activity relationships that guide the design of new therapeutic agents. Modern synthetic methodologies have made it possible to prepare brominated acetamide derivatives with precise substitution patterns, facilitating detailed studies of their biological and chemical properties.
Position within the Broader Family of N-phenylacetamide Compounds
This compound occupies a distinctive position within the extensive family of N-phenylacetamide derivatives, which encompasses hundreds of structurally related compounds with diverse substitution patterns. The N-phenylacetamide family represents one of the most thoroughly studied classes of amide-containing compounds, with members exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.
The structural relationship between this compound and other N-phenylacetamide derivatives can be understood through systematic analysis of substitution patterns and their effects on molecular properties. The presence of the 2-methyl-2-propenyl ether substituent at the para position of the phenyl ring creates a unique electronic environment that differentiates this compound from simpler N-phenylacetamide derivatives such as 2-bromo-N-phenylacetamide.
Comparative studies within the N-phenylacetamide family have revealed that the nature and position of substituents on the phenyl ring significantly influence both chemical reactivity and biological activity. Compounds bearing electron-donating groups, such as the ether substituent present in this compound, typically exhibit enhanced nucleophilicity at the aromatic ring while maintaining the electrophilic character of the brominated acetyl group.
The therapeutic potential of N-phenylacetamide derivatives has been extensively investigated, with several compounds demonstrating promising activity against various disease targets. Research has shown that modifications to the phenyl ring substitution pattern can dramatically alter the biological profile of these compounds, making structure-activity relationship studies essential for understanding their mechanisms of action. The incorporation of the 2-methyl-2-propenyl ether group in this compound represents a sophisticated approach to fine-tuning molecular properties while maintaining the core pharmacophoric elements of the N-phenylacetamide scaffold.
Properties
IUPAC Name |
2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-10(4-6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFQIBHXQXXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. One common method involves the reaction of 4-hydroxyacetophenone with 2-methyl-2-propenyl bromide to form the ether intermediate. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves the acetamidation of the brominated intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it suitable for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds similar to 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide exhibit cytotoxic effects against various cancer cell lines. The bromine substitution is thought to enhance the compound's reactivity and ability to form covalent bonds with target proteins, potentially leading to apoptosis in cancer cells.
Proteomics Research
This compound is utilized in proteomics studies, particularly in the identification and characterization of protein interactions and modifications.
- Mechanism of Action : The allyl ether group can undergo nucleophilic attack, allowing the compound to label specific amino acid residues within proteins. This property is beneficial for studying post-translational modifications and protein dynamics.
Biological Assays
The compound serves as a useful reagent in various biological assays aimed at understanding enzyme mechanisms and cellular pathways.
- Enzyme Inhibition Studies : Research indicates that this compound can act as an enzyme inhibitor, providing insights into metabolic pathways and potential therapeutic targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of brominated acetamides exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the bromine atom in enhancing the compound's interaction with DNA, leading to increased apoptosis rates.
Case Study 2: Proteomics Application
In another investigation, researchers employed this compound as a labeling agent for studying protein interactions in live cells. The results indicated that this compound could effectively label target proteins without disrupting cellular functions, thus providing a reliable method for tracking protein localization and dynamics.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., 2-methyl-2-propenyloxy in the target compound) increase steric bulk and may reduce crystallization efficiency compared to simpler substituents like bromo or fluoro .
- Yield Trends : Higher yields (>80%) are observed in derivatives with less sterically hindered substituents (e.g., 4-bromo in compound 8) , whereas branched or bulky groups (e.g., tetrahydrofuran-methoxy in compound ) often necessitate optimized reaction conditions.
- Thermal Stability : Melting points correlate with molecular symmetry; bromine and nitro groups (e.g., compound 8 and 18) enhance intermolecular forces, raising melting points compared to aliphatic substituents .
Biological Activity
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a brominated phenolic ether and an acetamide group, suggest a diverse range of interactions with biological targets.
- Molecular Formula : C₁₂H₁₄BrNO₂
- Molecular Weight : 284.15 g/mol
- Structural Features : The compound contains a bromine atom, a 2-methyl-2-propenyl ether group, and an acetamide moiety which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Binding : It may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Metabolic Transformation : The compound can undergo metabolic changes, resulting in active metabolites that exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest:
- Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity has also been noted .
Anticancer Activity
The compound has been investigated for its anticancer potential:
- Cell Lines Tested : MCF7 (human breast adenocarcinoma).
- Results : Exhibited cytotoxic effects, with significant inhibition of cell growth observed in certain concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Brominated, phenolic ether | Potential antimicrobial and anticancer effects |
| 4-Bromoacetanilide | Brominated acetanilide without ether functionality | Antimicrobial |
| Phenacetin | Acetanilide derivative | Analgesic |
| N-(4-Hydroxyphenyl)acetamide | Hydroxyl instead of ether | Antipyretic |
The unique combination of functionalities in this compound may confer distinct biological properties not found in its analogs .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted by Sharma et al. demonstrated the antimicrobial efficacy of various derivatives similar to this compound, indicating that modifications in the structure could enhance activity against specific pathogens .
- Anticancer Screening : Another research highlighted the anticancer activity against MCF7 cells, where compounds structurally related to this compound showed significant cytotoxicity, suggesting a potential pathway for drug development targeting breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
